molecular formula C8H8N4O2 B1608211 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide CAS No. 27238-35-3

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide

Cat. No. B1608211
CAS RN: 27238-35-3
M. Wt: 192.17 g/mol
InChI Key: VUYQZWURLBMUHP-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol. It is a potential intermediate in the synthesis of aminoindazole PDK1 inhibitor .


Synthesis Analysis

The synthesis of 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide involves the use of 4-methyl-2-nitroaniline . The product is obtained as a yellow powder .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Chemical Transformations and Reactions

  • N-Oxidation and Hydrolysis : 4-Methoxy-1,2,3-benzotriazine undergoes N-oxidation to form the 2-oxide, which is then hydrolyzed to the acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide. This compound is further derivatized to form various other chemical structures (Boulton, Kiss, & Saka, 1988).

  • Formation of Oxidizing Radicals : Studies on the benzotriazine 1,4-dioxide class of anticancer drugs, including analogs of 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide, have shown they produce oxidizing radicals upon one-electron reduction. These radicals undergo various protonation and dismutation reactions (Anderson et al., 2003).

  • Derivative Formation in Synthesis : Peracid oxidation of certain benzotriazinones leads to the formation of 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides. These derivatives can undergo further chemical transformations (Boulton et al., 1989).

Pharmacological and Biological Applications

  • Cancer Research : 1,2,4-Benzotriazine 1,4-dioxides, closely related to 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide, have been studied for their antitumor activity. Tirapazamine, a lead compound in this class, shows promise in cancer treatment due to its ability to selectively target hypoxic tumor cells (Kelson et al., 1998).

  • Mechanism of DNA Damage : Investigation into the mechanism of DNA damage by benzotriazine 1,4-dioxide antitumor agents, related to 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide, reveals insights into the generation of reactive radicals and their role in causing cellular damage (Shen et al., 2014).

  • Antitumor Agent Activation and DNA Interaction : Further studies on tirapazamine, a related compound, elucidate how these drugs undergo reductive activation and interact with DNA, providing a deeper understanding of their potential as antitumor agents (Daniels & Gates, 1996).

  • Enzymatic Reduction and Radical Formation : Research on the enzymatic reduction of benzotriazine 1,4-dioxide derivatives highlights the formation of radicals and their subsequent interactions with biological molecules, contributing to their therapeutic potential (Shinde et al., 2010).

properties

IUPAC Name

7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQZWURLBMUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373069
Record name 7-Methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide

CAS RN

27238-35-3
Record name 7-Methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide
Reactant of Route 2
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide
Reactant of Route 3
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide

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